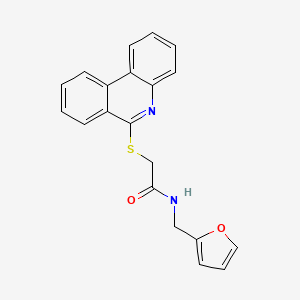

N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide

Description

N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a furan-2-ylmethyl group and a phenanthridin-6-ylsulfanyl moiety linked via an acetamide backbone.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-phenanthridin-6-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c23-19(21-12-14-6-5-11-24-14)13-25-20-17-9-2-1-7-15(17)16-8-3-4-10-18(16)22-20/h1-11H,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXRXCCZAWWHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210337 | |

| Record name | N-(2-Furanylmethyl)-2-(6-phenanthridinylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900136-40-5 | |

| Record name | N-(2-Furanylmethyl)-2-(6-phenanthridinylthio)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900136-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furanylmethyl)-2-(6-phenanthridinylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(furan-2-ylmethyl)-2-(phenanthridin-6-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H14N2O2S

Molecular Weight: 286.35 g/mol

IUPAC Name: this compound

CAS Number: 900136-40-5

The compound features a furan ring and a phenanthridine moiety connected through a sulfur atom, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with furan and phenanthridine groups have shown promising activity against various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

Research has demonstrated that the presence of the furan ring enhances the antioxidant capacity of the compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that this compound can scavenge free radicals effectively.

Enzyme Inhibition

Another noteworthy aspect of this compound is its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation. For example, it has been evaluated against proteases like SARS-CoV-2 Mpro, showing competitive inhibition characteristics.

Case Studies and Experimental Data

- Anticancer Activity : A study evaluated the cytotoxic effects of various phenanthridine derivatives, including those with furan substitutions. The results indicated IC50 values ranging from 5 to 15 µM against A549 (lung cancer) cells, suggesting significant potency compared to standard chemotherapeutics .

- Antioxidant Assays : In DPPH radical scavenging assays, compounds structurally related to this compound exhibited IC50 values around 20 µM, indicating moderate antioxidant activity .

- Enzyme Inhibition Studies : The compound was tested against SARS-CoV-2 Mpro with an IC50 value of 10 µM, showcasing its potential as a therapeutic agent in viral infections .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacological Patents

lists acetamide derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides. These compounds share the acetamide backbone but differ in their heterocyclic substituents (benzothiazole vs. phenanthridine) and functional groups (e.g., trifluoromethyl, methoxy).

- Key Differences :

- The phenanthridine core in the target compound enables DNA intercalation, whereas benzothiazole derivatives are more commonly associated with kinase inhibition or antimicrobial activity.

- The trifluoromethyl group in benzothiazole analogs increases lipophilicity and metabolic stability compared to the furan group .

Table 1: Structural and Functional Comparison

Ranitidine-Related Acetamides

describes ranitidine derivatives like N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide. These compounds share sulfanyl and furan motifs but lack the phenanthridine core.

- Key Differences :

- Ranitidine analogs are optimized for gastrointestinal applications (e.g., histamine H2 receptor antagonism), whereas the phenanthridine-containing target compound may target DNA or topoisomerases .

- The nitro group in ranitidine derivatives enhances electron-withdrawing properties, contrasting with the electron-rich phenanthridine system.

Sulfonamide and Benzimidazole Derivatives

highlights N-(furan-2-ylmethylcarbamoyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, which shares the furan and sulfanyl groups but replaces phenanthridine with a benzimidazole ring.

- Key Differences: Benzimidazole derivatives are often used in antiparasitic or antiviral therapies, while phenanthridine systems are explored for anticancer applications.

Research Findings and Implications

- Anticancer Potential: Phenanthridine derivatives are known to inhibit topoisomerases and induce apoptosis. The target compound’s planar structure may enhance DNA intercalation compared to benzothiazole or benzimidazole analogs .

- Metabolic Stability: The furan-2-ylmethyl group may improve oral bioavailability relative to ranitidine’s dimethylamino group, which is prone to metabolic oxidation .

- Synthetic Feasibility : Multi-step routes (e.g., ’s synthesis of OSMI-1) suggest the target compound can be synthesized using established acetylation and sulfanyl coupling methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.